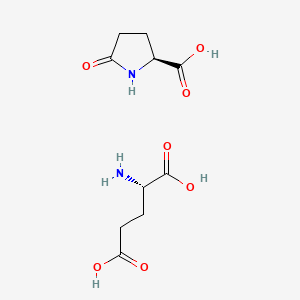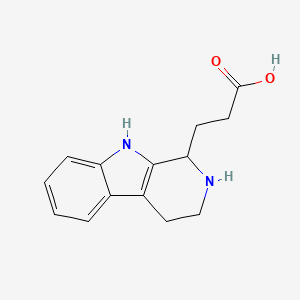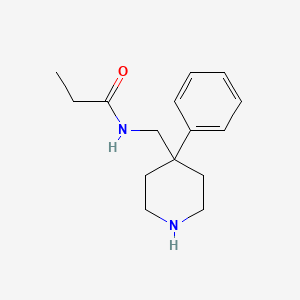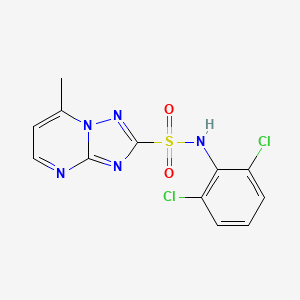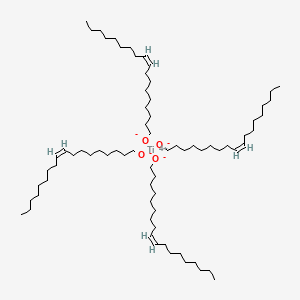![molecular formula C16H28 B12677642 6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane CAS No. 85665-86-7](/img/structure/B12677642.png)
6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 288-178-8, also known as 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the molecular formula C16H28 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The preparation of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves synthetic routes that typically include cycloaddition reactions. These reactions are carried out under controlled conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific cyclohexyl and trimethyl substitutions, which influence its chemical behavior and applications.
Propiedades
Número CAS |
85665-86-7 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H28/c1-11-13-9-14(12-7-5-4-6-8-12)15(10-13)16(11,2)3/h11-15H,4-10H2,1-3H3 |
Clave InChI |
CMDLWMRZWLVTBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC(C(C2)C1(C)C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


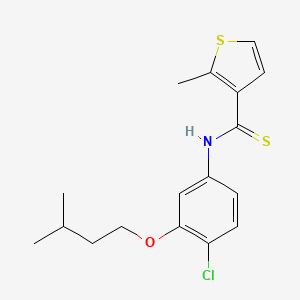
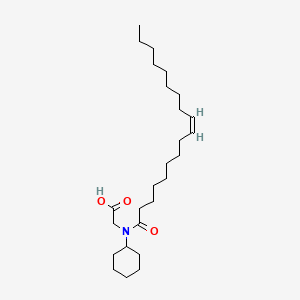
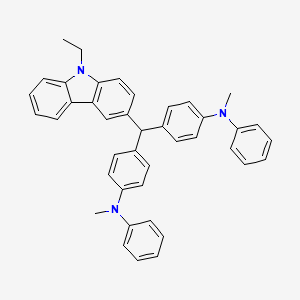
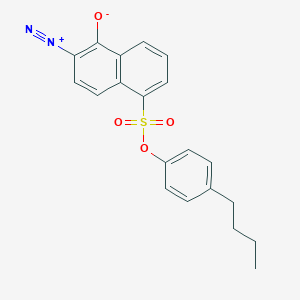
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
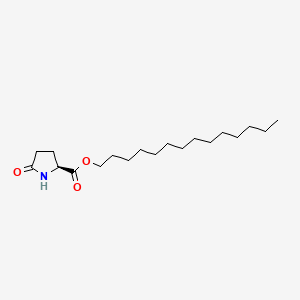
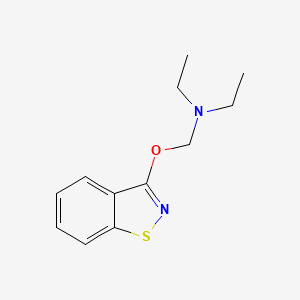

![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
